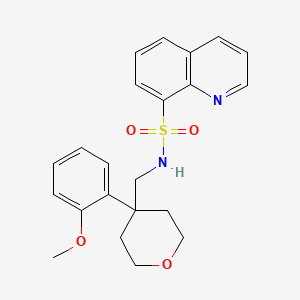
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide, also known by its CAS number 664993-53-7 , is a chemical compound with the following IUPAC name: N-{4-[(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl]amino}carbonyl}phenyl}-2-furamide . It has a molecular weight of 434.49 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide is part of a broader class of compounds explored for their potential biological activities. Research into similar structures has revealed a variety of applications, particularly in the synthesis and evaluation of compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity, which is significant for its implications in anti-inflammatory and cancer therapies. For instance, a study on 2,3-diaryl pyrazines and quinoxalines, which share structural features with the mentioned compound, demonstrated selective COX-2 inhibition and significant in vivo activity in models of inflammation. This research suggests the potential of such compounds in developing new anti-inflammatory agents (Singh et al., 2004).
Antibacterial Applications Another avenue of research involves the exploration of quinoxaline derivatives for their antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides showed these compounds to exhibit antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating the potential of such chemical structures in developing new antibiotics (Alavi et al., 2017).
Cancer Research Quinoline derivatives, closely related to the compound , have been studied for their antitumor activities. Research into amsacrine analogs incorporating the quinoline moiety has shown that these compounds possess anticancer activity and the ability to intercalate into DNA, a mechanism that could be leveraged in designing cancer therapeutics (Chilin et al., 2009).
Carbonic Anhydrase Inhibition Furthermore, compounds with the sulfonamide group, akin to this compound, have been investigated for their inhibitory activity against carbonic anhydrase enzymes. These enzymes are therapeutic targets for conditions such as glaucoma, epilepsy, and mountain sickness. Studies on polymethoxylated-pyrazoline benzene sulfonamides have revealed their potent inhibitory activity against carbonic anhydrase, highlighting the therapeutic potential of these compounds (Kucukoglu et al., 2016).
Safety and Hazards
- Safety Information : MSDS
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGCGSAMSMFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

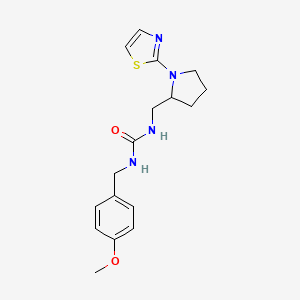
![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)
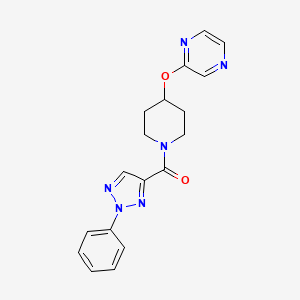
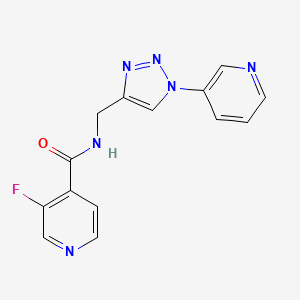
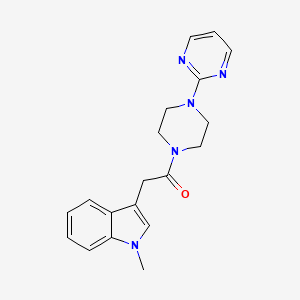

![((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2973573.png)



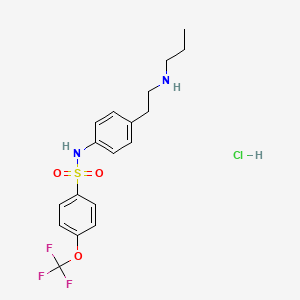

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)